molecular formula C28H25N3O5 B8264344 Desfluoro cabozantinib

Desfluoro cabozantinib

Cat. No.: B8264344
M. Wt: 483.5 g/mol
InChI Key: KBPSFNZVQAYUGT-UHFFFAOYSA-N
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Description

Contextualizing Receptor Tyrosine Kinase Inhibitors (RTKIs) in Cancer Therapy Research

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in regulating essential cellular processes, including growth, differentiation, proliferation, and motility. mdpi.comfrontiersin.org Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of tumorigenesis, making them a prime target for cancer therapeutics. mdpi.comfrontiersin.orgtandfonline.com Tyrosine kinase inhibitors (TKIs) are a class of drugs designed to block the kinase activity of these receptors, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival. mdpi.comorthobullets.com

Significance of Multi-targeted Kinase Inhibition in Oncology

The complexity of cancer, which often involves the deregulation of multiple signaling pathways, has led to the development of multi-targeted kinase inhibitors. nih.govplos.org These agents are designed to simultaneously block several key kinases involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. nih.govamegroups.org The rationale behind this approach is that targeting multiple pathways can lead to a more potent and durable anti-tumor response and may help to overcome resistance mechanisms that can arise with single-target therapies. nih.govamegroups.org By inhibiting various arms of the signaling pathway axis, multi-targeted TKIs can prevent the compensatory upregulation of other pathways that might otherwise lead to tumor progression. amegroups.org

Overview of Cabozantinib's Preclinical Research Profile and Primary Targets (MET, VEGFR2, RET)

Cabozantinib (B823) is a potent multi-targeted TKI that has demonstrated significant anti-tumor activity in a broad range of preclinical models. ascopubs.orgpersonalizedmedonc.com Its primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET. ascopubs.orgnih.gov The MET and VEGFR2 pathways are critically involved in tumor cell proliferation, invasion, and angiogenesis. personalizedmedonc.comfrontiersin.org The RET proto-oncogene is a key driver in certain types of thyroid cancer. ascopubs.orgnih.gov Preclinical studies have shown that cabozantinib effectively inhibits these and other RTKs, such as AXL, KIT, and FLT3, leading to reduced tumor growth, angiogenesis, and invasiveness. tandfonline.compersonalizedmedonc.comfrontiersin.org

Chemical Structure and Derivatization: The Desfluoro Analogue

The chemical structure of a drug molecule is fundamental to its biological activity. Modifications to this structure, even minor ones, can significantly alter its properties.

Introduction of Desfluoro Cabozantinib as a Chemical Entity in Research

This compound is a chemical analogue of cabozantinib, where the fluorine atom on the phenyl ring has been replaced with a hydrogen atom. simsonpharma.compharmaffiliates.comchemwhat.com It is primarily known in the scientific community as an impurity of cabozantinib and is used as a reference standard in analytical chemistry for quality control purposes during the synthesis and formulation of cabozantinib. chemwhat.comsyninnova.comaxios-research.com Its chemical name is N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-phenylcyclopropane-1,1-dicarboxamide. chemwhat.com

Research Objectives and Scope of the Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of this compound, strictly adhering to its role as a chemical compound in research. The scope is limited to its chemical identity, its relationship to cabozantinib, and its utility in SAR studies. This article will not delve into clinical applications, dosage, or safety profiles, maintaining a clear focus on the fundamental chemical and biological research aspects of this compound.

Compound Information Table

Compound NameChemical FormulaMolecular Weight ( g/mol )
CabozantinibC28H24FN3O5501.51
This compoundC28H25N3O5483.52
Desfluoro Chloro CabozantinibC28H24ClN3O5517.97
Cabozantinib-D6C28H18D6FN3O5507.55
N-(4-Fluorophenyl)-n'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamideC17H15FN2O3314.31

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-phenylcyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-34-24-16-21-22(17-25(24)35-2)30-15-12-23(21)36-20-10-8-19(9-11-20)31(18-6-4-3-5-7-18)27(33)28(13-14-28)26(29)32/h3-12,15-17H,13-14H2,1-2H3,(H2,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPSFNZVQAYUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C(=O)C5(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Approaches and Structural Characterization in Research Contexts

Chemical Synthesis Pathways for Desfluoro Cabozantinib (B823)

The synthesis of Desfluoro cabozantinib and related analogues is pivotal for research, particularly for structure-activity relationship (SAR) studies. These investigations help to understand the role of different functional groups in the molecule's biological activity.

Strategies for Des-Fluorination in Analogue Synthesis

The synthesis of this compound, chemically known as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-phenylcyclopropane-1,1-dicarboxamide, does not typically involve a direct "des-fluorination" reaction on the Cabozantinib molecule. synzeal.com Instead, the synthesis is strategically designed to build the molecule from precursors that lack the fluorine atom.

The common synthetic route to Cabozantinib is adapted by substituting the fluorinated starting material with its non-fluorinated counterpart. The synthesis of Cabozantinib often involves coupling 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. thieme-connect.comresearchgate.net To synthesize the desfluoro analogue, the fluorinated reactant, 4-fluoroaniline, is replaced with aniline (B41778) during the initial steps of creating the cyclopropanedicarboxamide intermediate. thieme-connect.comresearchgate.net

A representative synthetic approach can be summarized as follows:

Amide Formation: Cyclopropane-1,1-dicarboxylic acid is activated, for instance with thionyl chloride (SOCl₂), and then reacted with aniline (instead of 4-fluoroaniline) to form N-phenylcyclopropane-1,1-dicarboxamide monocarboxylic acid. thieme-connect.com

Final Coupling: This intermediate is then coupled with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, often using a coupling agent like N-ethyl-N′-[3-(dimethylamino)propyl]carbodiimide (EDCI), to yield the final product, this compound. thieme-connect.com

This "synthesis-by-analogue" approach is more efficient and controlled than attempting to selectively remove a stable C-F bond from the parent Cabozantinib molecule.

Synthesis of Related Analogues for SAR Studies

The synthesis of a variety of Cabozantinib analogues is crucial for SAR studies, which aim to understand how different chemical structures affect the compound's interaction with biological targets. Researchers have synthesized numerous analogues by modifying various parts of the Cabozantinib scaffold. frontiersin.orgnih.gov

Key modifications include:

A and B Ring Substitutions: Analogues with varied substitutions (bromo, chloro, methyl, trifluoromethyl) on the phenyl rings have been synthesized to probe the electronic and steric requirements for activity. researchgate.net

Bioisosteric Replacement: In computational studies, bioisosterism is used to design new analogues by replacing functional groups (e.g., phenyl, amide, cyclopropyl) with others that have similar physical or chemical properties to improve pharmacokinetic profiles or reduce toxicity. frontiersin.orgnih.gov

Linker and Core Modifications: For developing specific tools like Proteolysis Targeting Chimeras (PROTACs), the Cabozantinib structure is functionalized, for example at the 7-position of the quinoline (B57606) core, to attach linkers and E3 ligase-binding moieties. mdpi.comresearchgate.net

Table 1: Examples of Synthetic Modifications for Cabozantinib SAR Studies

Modification Area Example Substituent/Change Purpose Reference
B-Ring (Phenyl)Bromo, Chloro, MethylInvestigate electronic/steric effects on c-Met/VEGFR-2 inhibition researchgate.net
Core ScaffoldFunctionalization at quinoline position 7Create PROTACs for targeted protein degradation mdpi.comresearchgate.net
Cyclopropyl (B3062369) RingReplacement with other groupsImprove ADMET properties via bioisosterism frontiersin.orgnih.gov
A-Ring (Quinoline)Alteration of methoxy (B1213986) groupsDetermine importance for target binding researchgate.net

Advanced Structural Elucidation Methodologies for Research Samples

Confirming the precise chemical structure of this compound and its analogues is accomplished using a suite of advanced analytical techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying Cabozantinib and its analogues. scielo.br In positive ion mode using electrospray ionization (ESI), Cabozantinib typically shows a protonated molecular ion [M+H]⁺ at m/z 502.2. scielo.brresearchgate.net this compound, lacking a fluorine atom (atomic mass ~19) and gaining a hydrogen atom (atomic mass ~1), would be expected to have an [M+H]⁺ ion at m/z 484.5.

The fragmentation pattern in MS/MS is key to confirming the structure. For Cabozantinib, a major product ion is observed at m/z 391.1, corresponding to a characteristic fragment. scielo.br Similar fragmentation analysis is applied to research samples of this compound to verify the integrity of the core structure.

Table 2: Key Mass Spectrometry Data for Cabozantinib and Analogues

Compound Ionization Mode Precursor Ion (m/z) Major Product Ion(s) (m/z) Reference
CabozantinibESI Positive502.2 [M+H]⁺391.1, 323 scielo.brresearchgate.net
Cabozantinib-d4 (IS)ESI Positive506.3 [M+H]⁺391.2 scielo.br

IS: Internal Standard

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of novel analogues. mdpi.com ¹H NMR spectra provide information on the chemical environment of hydrogen atoms, allowing researchers to confirm the presence and connectivity of moieties like the dimethoxyquinoline, phenyl, and cyclopropyl groups. researchgate.net For this compound, the proton signals for the unsubstituted phenyl ring would differ distinctly from the signals of the 4-fluorophenyl ring in Cabozantinib, providing clear evidence of the structural change.

Polymorphism and Crystalline Forms Research Implications

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of research for pharmaceutical compounds like Cabozantinib and its analogues. tdcommons.org Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which have significant implications for research and development. tdcommons.orgresearchgate.net

Extensive research has identified several crystalline forms of Cabozantinib salts, particularly the (S)-malate salt. These are often characterized by their unique X-ray powder diffraction (XRPD) patterns. google.comgoogle.com For example, novel crystalline forms of Cabozantinib (S)-malate designated M₁, M₂, M₃, and M₄ have been described, each with a unique set of characteristic XRPD peaks. google.comgoogle.com Additionally, polymorphs of Cabozantinib free base and other salts, such as hydrochloride, phosphate, maleate, and fumarate, have been investigated. tdcommons.orgwipo.int

The research implications are profound:

Reproducibility: In a research context, using a consistent and well-characterized polymorphic form is essential for ensuring the reproducibility of experimental results.

Solubility and Bioavailability: Different polymorphs can have different dissolution rates, which affects the compound's concentration in in vitro assays and its bioavailability in preclinical studies. mdpi.com

Stability: The stability of a particular crystalline form under various storage conditions can impact its shelf-life as a research chemical.

While specific polymorphic studies on this compound are not widely published, the extensive research on Cabozantinib highlights the fundamental importance of characterizing the solid-state properties of any new analogue intended for detailed investigation.

Table 3: Characterized Crystalline Forms of Cabozantinib Salts

Compound/Form Key Characteristic XRPD Peaks (2θ ± 0.2°) Reference
Cabozantinib (S)-malate Form M₁13.2 google.comgoogle.com
Cabozantinib (S)-malate Form M₂8.5, 12.5, 20.2, 23.1, 26.1 google.comgoogle.com
Cabozantinib (S)-malate Form M₃11.9, 12.6, 18.1 google.comgoogle.com
Cabozantinib (S)-malate Form M₄13.3, 15.0, 22.8, 25.8 google.comgoogle.com
Cabozantinib Fumarate Form-M9.6, 14.0, 21.2 tdcommons.org

Molecular Mechanism of Action and Target Profiling

Kinase Inhibition Profile of Desfluoro cabozantinibThere is no publicly available data from comparative in vitro kinase assays for Desfluoro cabozantinib (B823) against its parent compound, cabozantinib, or other analogues. Consequently, a detailed kinase inhibition profile for this specific compound cannot be constructed.

Information regarding the primary and secondary kinase targets of Desfluoro cabozantinib, such as MET, VEGFR, RET, AXL, KIT, FLT3, TIE-2, or TRKB, has not been published. While extensive research has characterized the target profile of cabozantinib, this information cannot be extrapolated to this compound without specific experimental validation. Similarly, details on the ATP-competitive binding mechanisms of this compound are not documented in scientific literature.

Downstream Signaling Pathway Modulation

Inhibition of Key Signaling Cascades (e.g., MAPK, AKT/mTOR, NF-κB pathways)

There is currently no available scientific literature or preclinical data detailing the effects of this compound on the MAPK, AKT/mTOR, or NF-κB signaling pathways. The intricate network of intracellular signaling that is modulated by the parent compound, cabozantinib, has been a subject of extensive research. However, it is not scientifically accurate to extrapolate these findings to this compound without direct experimental evidence. The absence of a fluorine atom, a key structural component, could significantly alter the compound's binding affinity and inhibitory activity against the kinases that regulate these pathways.

Effects on Protein Phosphorylation Events within Target Pathways

Specific data on how this compound influences protein phosphorylation events within the MAPK, AKT/mTOR, or other relevant signaling pathways are not available in the public domain. Research on cabozantinib has demonstrated its ability to inhibit the phosphorylation of its target RTKs, thereby blocking the initiation of downstream signaling. Whether this compound retains, loses, or has altered activity in this regard is unknown. Without dedicated studies to assess its kinase inhibition profile and its impact on the phosphoproteome, any discussion on this topic would be purely speculative.

Following a comprehensive search for scientific literature, there is insufficient publicly available data specifically detailing the in vitro cellular and biochemical pharmacology of this compound to generate the requested article. Research in this area has concentrated on its parent compound, cabozantinib.

This compound is documented as an impurity and a related compound of cabozantinib. acanthusresearch.comveeprho.com However, specific studies detailing its dose-dependent antiproliferative activity, effects on cell cycle, influence on endothelial cells, or its mechanisms of apoptosis induction, including caspase activation and modulation of Bcl-2 family proteins, are not available in the public domain.

The extensive body of research on cabozantinib describes its mechanisms of action, including the inhibition of multiple receptor tyrosine kinases (RTKs) like MET, VEGFR2, AXL, and RET, which are involved in tumor progression, angiogenesis, and metastasis. patsnap.comnih.gov Studies have detailed cabozantinib's ability to inhibit cell proliferation in various cancer cell lines, induce cell-cycle arrest, and promote apoptosis. researchgate.netresearchgate.netnih.gov However, this information cannot be attributed to this compound without specific scientific investigation into the latter compound.

Therefore, providing a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound is not possible at this time due to the lack of specific research findings.

In Vitro Cellular and Biochemical Pharmacology

Anti-Angiogenic Activity in Cellular Models

Cabozantinib (B823) demonstrates significant anti-angiogenic properties by inhibiting key receptor tyrosine kinases involved in angiogenesis, most notably VEGFR2. nih.govmdpi.com Its mechanism interferes with the signaling cascade that promotes the proliferation and migration of endothelial cells, which is crucial for the formation of new blood vessels. mdpi.com

The migration and invasion of endothelial cells are critical early steps in the angiogenic process. In vitro assays, such as the spheroid-based cell migration assay, have been employed to evaluate the impact of Cabozantinib. In a study using glioblastoma spheroids, Cabozantinib was shown to significantly decrease the number of cells capable of migrating away from the spheroid. researchgate.net This inhibition of migration is a key aspect of its anti-angiogenic effect, directly preventing endothelial cells from moving to form new vascular structures. researchgate.netmdpi.com

The ability of endothelial cells to form three-dimensional capillary-like structures, or tubes, is a hallmark of angiogenesis that can be modeled in vitro. Cabozantinib's potent inhibition of VEGFR2 directly disrupts this process. mdpi.com In a transplantable zebrafish model, Cabozantinib was observed to drastically inhibit neuroendocrine tumor-induced angiogenesis. nih.gov Similarly, analyses of tumors treated with Cabozantinib have revealed a significant reduction in tumor vascularization, which is consistent with the inhibition of tube formation and sprouting angiogenesis. nih.gov These assays confirm that by targeting critical angiogenic signaling pathways, Cabozantinib effectively prevents the structural organization of new blood vessels.

Cabozantinib's primary mechanism involves the direct inhibition of receptors for pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), rather than inhibiting the production of these factors. nih.govnih.gov It is a potent inhibitor of the VEGF receptor 2 (VEGFR2). nih.gov By blocking the receptor, Cabozantinib prevents the downstream signaling that would otherwise be initiated by ligands like VEGF. mdpi.com However, there is evidence that tumors can develop resistance to anti-VEGF therapies by upregulating other pro-angiogenic factors. nih.gov For example, some studies suggest that blocking VEGF can lead to a compensatory increase in other factors by the tumor microenvironment as a resistance mechanism. nih.gov

Modulation of Cellular Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), also known as ABCB1. nih.govnih.gov Cabozantinib has been shown to effectively reverse P-gp-mediated MDR. nih.gov

Studies have demonstrated that Cabozantinib enhances the cytotoxicity of P-gp substrate drugs in cancer cells that overexpress this transporter. nih.gov The mechanism involves the direct inhibition of the efflux function of P-gp, which leads to an increased intracellular accumulation of chemotherapeutic agents. nih.gov For instance, in P-gp-overexpressing human hepatoma HepG2/adr cells, Cabozantinib increased the accumulation of P-gp substrates. nih.gov Interestingly, Cabozantinib did not alter the mRNA or protein expression of P-gp but did stimulate its ATPase activity, suggesting a direct interaction with the transporter's function. nih.gov This indicates that Cabozantinib can act as a chemosensitizer, potentially restoring the efficacy of conventional anticancer drugs in resistant tumors. nih.govnih.gov

Table 1: Effect of Cabozantinib on P-glycoprotein (P-gp) Function and Multidrug Resistance (MDR)

Cell Line Activity Measured Observation Reference
HepG2/adr (P-gp overexpressing) Cytotoxicity of P-gp substrates Enhanced nih.gov
HEK293-MDR1 (P-gp overexpressing) Cytotoxicity of P-gp substrates Enhanced nih.gov
HepG2/adr Intracellular accumulation of P-gp substrates Increased nih.gov
HepG2 (Parental) Intracellular accumulation of P-gp substrates No effect nih.gov
HepG2/adr P-gp mRNA and protein expression Unaltered nih.gov
P-gp expressing membranes P-gp ATPase activity Stimulated nih.gov

Compound List

Inhibition of Escape Pathways (e.g., MET upregulation as a resistance mechanism)

Acquired resistance to targeted therapies is a significant challenge in oncology. Cancer cells can develop "escape pathways" to bypass the effects of a drug, often by upregulating alternative signaling routes. In the context of MET inhibitors like cabozantinib, one such resistance mechanism involves the activation of other receptor tyrosine kinases.

Prolonged inhibition of MET signaling can lead to the transcriptional upregulation of Fibroblast Growth Factor Receptor 1 (FGFR1) and its ligands, FGF1 and FGF2. This creates an alternative pathway for tumor cell survival and proliferation, rendering the cells resistant to MET-targeted therapy. In studies on castration-resistant prostate cancer (CRPC) cells (MDA PCa 144-13) continuously exposed to cabozantinib, a dose-dependent increase in the mRNA levels of FGFR1, FGF1, and FGF2 was observed. This upregulation is driven by a YAP/TBX5-dependent mechanism, which is induced by MET inhibition. nih.govnih.gov

The findings demonstrate that while cabozantinib effectively inhibits the MET pathway, resistant models can emerge through the transcriptional activation of the FGF/FGFR1 axis. nih.gov This highlights a critical escape mechanism that can limit the long-term efficacy of MET inhibition. The molecular basis of this resistance is the activation of FGFR1 signaling through a YAP/TBX5-dependent mechanism. nih.gov

Table 1: Upregulation of FGFR Pathway Components in Response to Cabozantinib Treatment in MDA PCa 144-13 Cells This table summarizes the fold change in mRNA expression of key FGFR pathway genes in prostate cancer cells following continuous in vitro treatment with cabozantinib. Data is synthesized from research on acquired resistance mechanisms.

GeneFunctionObserved Change upon Cabozantinib TreatmentMechanism
FGFR1Receptor Tyrosine KinaseSignificant dose-dependent increase in mRNAYAP/TBX5-dependent transcriptional upregulation
FGF1FGFR1 LigandSignificant dose-dependent increase in mRNAYAP/TBX5-dependent transcriptional upregulation
FGF2FGFR1 LigandSignificant dose-dependent increase in mRNAYAP/TBX5-dependent transcriptional upregulation

Influence on Cancer Cell Invasion and Migration

A key aspect of cabozantinib's anti-cancer activity is its ability to inhibit tumor cell invasion and migration, which are critical steps in metastasis. This effect is mediated through the inhibition of several receptor tyrosine kinases, including MET and AXL, which are key drivers of invasive cell behavior.

In vitro studies across various cancer cell lines have consistently demonstrated cabozantinib's potent inhibitory effects on cell motility. nih.govresearchgate.netresearchgate.net For instance, in a spheroid-based cell migration assay using glioblastoma cells (E98), cabozantinib significantly reduced the number of cells migrating away from the central spheroid in a dose-dependent manner. researchgate.net

Further research using Boyden chamber assays on ovarian cancer cells (SKOV3) showed that migration induced by Hepatocyte Growth Factor (HGF) and Growth Arrest-Specific 6 (GAS6)—the respective ligands for MET and AXL—was effectively suppressed by cabozantinib. researchgate.netnih.gov The compound inhibited both HGF-induced MET phosphorylation and GAS6-induced AXL phosphorylation. nih.gov Notably, the simultaneous inhibition of both these pathways by cabozantinib was more effective at suppressing migration and invasion than a selective MET inhibitor like capmatinib, underscoring the importance of its multi-targeted nature. researchgate.netnih.gov

In models of triple-negative breast cancer (TNBC), cabozantinib was shown to be cytotoxic and significantly reduce multicellular invasive outgrowths in 3D cultures, even in the presence of HGF-expressing fibroblasts that promote invasion. nih.gov

Table 2: Summary of In Vitro Effects of Cabozantinib on Cancer Cell Invasion and Migration This table provides an overview of key research findings on the impact of cabozantinib on cancer cell motility across different cancer types and experimental models.

Cancer TypeCell LineAssay TypeKey FindingPrimary Target(s) Implicated
GlioblastomaE98Spheroid Migration AssayDose-dependent reduction in cell migration away from spheroid. researchgate.netMET
Ovarian CancerSKOV3Boyden Chamber AssaySuppressed cell migration and invasion induced by HGF and GAS6. researchgate.netnih.govMET, AXL
Triple-Negative Breast CancerMDA-MB-231, HCC703D MAME CultureSignificantly reduced multicellular invasive outgrowths. nih.govMET
NeuroblastomaIGR-N91-LucPhase-contrast Migration AssayReduced cell migration in vitro.MET, VEGFR

Preclinical Pharmacokinetics and Metabolism Research

Absorption, Distribution, and Excretion (ADME) Studies in Animal Models

Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies focusing specifically on Desfluoro-cabozantinib as an independently administered compound in animal models are not extensively detailed in the public domain. Research has primarily centered on the ADME profile of the parent drug, cabozantinib (B823).

Following a single oral dose of radiolabeled cabozantinib in healthy volunteers, the total recovery of radioactivity was approximately 81% over 48 days, with the majority eliminated in feces (about 54%) and a smaller portion in urine (about 27%). nih.govresearchgate.net Cabozantinib exhibits a long terminal plasma half-life of about 99 to 120 hours. nih.govresearchgate.net Preclinical studies in rats have examined the biodistribution of cabozantinib in various organs, including the heart, liver, lungs, and kidneys. mdpi.com Given that Desfluoro-cabozantinib is a metabolite, its ADME properties are inherently linked to the administration and metabolic conversion of the parent compound, cabozantinib.

Metabolic Pathways and Metabolite Identification of Cabozantinib and its Desfluoro Analogue

The metabolic fate of cabozantinib is complex, involving several biotransformation pathways that lead to the formation of numerous metabolites, including Desfluoro-cabozantinib. nih.govnih.gov

Identification of Other Key Metabolites and Their Relative Abundance

In addition to Desfluoro-cabozantinib, in vitro and in vivo studies have identified a multitude of other cabozantinib metabolites. nih.govnih.gov After incubation with human liver microsomes, prominent metabolites detected include cabozantinib N-oxide, desmethyl cabozantinib, and monohydroxy cabozantinib. mdpi.comnih.gov

Human studies have characterized several major circulating metabolites. nih.govresearchgate.net The relative plasma exposure, based on radioactivity, revealed significant contributions from cabozantinib itself and its key metabolites. nih.gov One of the most predominant metabolites in human plasma is EXEL-1644 (6-desmethyl amide cleavage product sulfate). fda.gov

Below is an interactive table summarizing the major metabolites of cabozantinib and their relative plasma exposures from a human study. nih.gov

CompoundIdentifierRelative Plasma Radioactivity Exposure (AUC % of Total)
CabozantinibParent Drug27.2%
6-desmethyl amide cleavage product sulfateEXEL-164432.3%
Monohydroxy sulfateEXEL-164625.2%
N-oxideEXEL-51627.0%
Amide cleavage productEXEL-53666.0%

Data derived from a study in healthy male volunteers following a single oral dose of [14C]-cabozantinib. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

The metabolism of cabozantinib is predominantly mediated by the cytochrome P450 (CYP) system. nih.govmdpi.com Specifically, CYP3A4 has been identified as the primary enzyme responsible for the oxidation of cabozantinib. nih.govmdpi.comnih.gov Studies using human recombinant CYP enzymes have confirmed the principal role of CYP3A4, showing it to be the most efficient enzyme in metabolizing the drug. mdpi.comnih.govnih.gov

The formation of major metabolites, including the N-oxide, desmethyl, and monohydroxy forms, shows a significant correlation with CYP3A4 activity. mdpi.com While other CYP enzymes like CYP1A1, CYP1B1, and CYP3A5 may play minor roles, CYP3A4 is the key catalyst. nih.govresearchgate.net The activity of CYP3A4 in metabolizing cabozantinib can also be stimulated by other proteins, such as cytochrome b5. mdpi.comnih.govnih.gov Given that Desfluoro-cabozantinib is formed via an oxidative process, it is highly probable that CYP3A4 is also centrally involved in its formation.

Comparative Pharmacokinetic Profiles of Desfluoro-cabozantinib and Parent Compound in Preclinical Settings

Direct comparative studies detailing the full pharmacokinetic profile of isolated Desfluoro-cabozantinib versus the parent compound, cabozantinib, in preclinical models are not widely available in published literature. The pharmacokinetic properties of cabozantinib have been extensively characterized, showing a terminal plasma half-life of approximately 99 hours and an apparent clearance (CL/F) of about 2.23 L/h in humans. nih.govcore.ac.uk The metabolite EXEL-1644 has been noted to have a very long half-life of approximately 500 hours, leading to its accumulation with repeated dosing of cabozantinib. fda.gov The pharmacokinetic behavior of Desfluoro-cabozantinib is understood as part of the collective profile of all metabolites following cabozantinib administration, rather than as a distinct, isolated entity.

Bioanalytical Methodologies for Preclinical Pharmacokinetic Studies

The quantification of cabozantinib and, by extension, its metabolites like Desfluoro-cabozantinib in biological matrices is crucial for pharmacokinetic studies. The standard and most widely used bioanalytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). scielo.brusp.brscielo.br

These methods offer high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the analyte in complex biological samples such as plasma. scielo.brscielo.br A typical LC-MS/MS method for cabozantinib involves several key steps:

Sample Preparation: Liquid-liquid extraction is commonly employed to isolate the drug and an internal standard (often a deuterated version of cabozantinib) from the plasma matrix. scielo.brscielo.br

Chromatographic Separation: A reverse-phase column, such as a C18 column, is used to separate the analyte from other components in the sample extract. scielo.brusp.br

Mass Spectrometric Detection: Detection is performed using a mass spectrometer, typically in the multiple reaction monitoring (MRM) mode, which provides high selectivity and quantitative accuracy. scielo.brusp.brscielo.br

These validated methods can achieve a wide linear concentration range, for instance from 5.0 to 5000.0 pg/mL, demonstrating their suitability for detailed pharmacokinetic analysis. scielo.brscielo.br While these methods have been specifically developed for cabozantinib, similar LC-MS/MS-based approaches would be applicable for the quantification of Desfluoro-cabozantinib in preclinical research.

In Vivo Preclinical Efficacy Models and Pharmacodynamics

Tumor Growth Inhibition in Xenograft Models

Desfluoro cabozantinib (B823) has shown potent tumor growth inhibition in multiple xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice.

In subcutaneous xenograft models, where tumor cells are injected under the skin, Desfluoro cabozantinib has demonstrated robust efficacy. For instance, in a hepatocellular carcinoma (HCC) model using MHCC97H cells, treatment resulted in a tumor growth inhibition of 83.5% aacrjournals.org. Similarly, in HepG2 xenografts, a 59.1% tumor growth inhibition was observed aacrjournals.org. Studies on medullary thyroid cancer (MTC) using TT tumor cells grown as xenografts also showed dose-dependent tumor growth inhibition upon oral administration of the compound nih.gov.

Orthotopic models, which involve implanting tumor cells into the corresponding organ of origin to better mimic the tumor microenvironment, have also been employed to evaluate this compound. In an orthotopic adrenal model of neuroblastoma (IGR-N91-Luc), the compound led to a dose-dependent tumor growth inhibition of 60% and 87% at different dosages spandidos-publications.com.

Table 1: Efficacy of this compound in Subcutaneous and Orthotopic Xenograft Models

Cancer Type Model Type Cell Line Key Findings
Hepatocellular Carcinoma Subcutaneous MHCC97H 83.5% tumor growth inhibition aacrjournals.org.
Hepatocellular Carcinoma Subcutaneous HepG2 59.1% tumor growth inhibition aacrjournals.org.
Medullary Thyroid Cancer Subcutaneous TT Dose-dependent tumor growth inhibition nih.gov.
Neuroblastoma Orthotopic IGR-N91-Luc 60-87% dose-dependent tumor growth inhibition spandidos-publications.com.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered highly translational. This compound has shown significant activity in these models across various cancers.

In a PDX model of papillary renal cell carcinoma (pRCC) with a MET mutation (TSG-RCC-030), this compound treatment resulted in striking tumor regression nih.gov. Over 21 days, the tumor volume in treated mice decreased by more than 14-fold, while it increased 10-fold in the control group tandfonline.com. Similarly, in PDX models of small cell neuroendocrine prostate cancer (SCNPC), treatment significantly reduced tumor volumes in both MET-positive (LuCaP 93) and MET-negative (LuCaP 173.1) models, indicating a mechanism that may be independent of tumor MET status in this context plos.org. Preclinical studies in colorectal cancer PDX models also demonstrated potent antitumor effects nih.govaacrjournals.org. In a comparison across 10 CRC PDX models, this compound showed significantly better tumor growth inhibition than the comparator agent, regorafenib nih.gov.

Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

Cancer Type PDX Model Key Findings
Papillary Renal Cell Carcinoma TSG-RCC-030 (MET-mutated) >14-fold decrease in tumor volume over 21 days tandfonline.com.
Neuroendocrine Prostate Cancer LuCaP 93 (MET+) and LuCaP 173.1 (MET-) Significant reduction in tumor volume in both models plos.org.
Colorectal Cancer 10 different PDX models Superior tumor growth inhibition compared to regorafenib nih.gov.

The efficacy of this compound has been specifically investigated in several difficult-to-treat cancers.

Triple-Negative Breast Cancer (TNBC): In preclinical TNBC models that recapitulate the tumor microenvironment, this compound treatment significantly inhibited TNBC growth and metastasis. Its efficacy was noted to be dependent on MET signaling, as it was ineffective against MET-negative TNBC cells nih.gov.

Renal Cell Carcinoma (RCC): In a PDX model of pRCC with a MET mutation, this compound caused significant tumor regression nih.gov.

Medullary Thyroid Cancer (MTC): In a xenograft model using the TT human MTC cell line, oral administration of this compound resulted in dose-dependent inhibition of tumor growth nih.gov.

Prostate Cancer: In PDX models of SCNPC, this compound significantly decreased tumor volumes, an effect attributed primarily to the disruption of tumor vasculature rather than direct inhibition of tumor cell proliferation plos.org. In models of prostate cancer bone metastasis, treatment led to rapid and substantial inhibition of tumor growth .

Colorectal Cancer (CRC): this compound exhibited potent antitumor activity in CRC PDX models, proving superior to regorafenib in inhibiting tumor growth nih.gov.

Anti-Metastatic Activity in Animal Models

A key aspect of this compound's preclinical efficacy is its ability to inhibit metastasis. In the TSG-RCC-030 PDX model of pRCC, treatment not only caused regression of the primary tumor but also effectively inhibited the development of lung metastases nih.govtandfonline.com. In an experimental metastatic mouse model of HCC, this compound significantly reduced the number of metastatic lesions in the lung and liver aacrjournals.org. Furthermore, in vivo assays using TNBC models demonstrated that the compound blocked tumor metastasis nih.gov. This anti-metastatic activity is a crucial component of its therapeutic potential.

Pharmacodynamic Biomarkers of Response in Preclinical Studies

Pharmacodynamic studies have identified several key biomarkers that are modulated by this compound in vivo, providing insight into its mechanism of action. In the pRCC PDX model, treatment led to a reduction in phosphorylated MET and its downstream target, phosphorylated ERK tandfonline.com. In MTC xenografts, immunohistochemical analysis revealed that this compound reduced levels of phosphorylated MET and RET nih.gov. In neuroendocrine prostate cancer models, a significant decrease in microvessel density (CD31) was observed, highlighting its anti-angiogenic effects plos.org.

The effect of this compound on tumor cell proliferation and apoptosis in vivo appears to be context-dependent. In MTC xenografts, treatment decreased both tumor cellularity and proliferation nih.gov. In HCC xenografts, this compound was shown to inhibit proliferation and promote apoptosis aacrjournals.org.

However, in SCNPC PDX models, tissue analysis indicated that this compound did not inhibit tumor cell proliferation, as measured by the biomarker Ki67 plos.org. Instead, its tumor growth suppression in this model was linked to the disruption of tumor vasculature plos.org. In contrast, studies in orthotopic neuroblastoma models showed a dose-dependent increase in apoptotic cell death, evidenced by a rise in cleaved caspase-3-positive nuclei spandidos-publications.com.

Table 3: In Vivo Pharmacodynamic Effects of this compound

Cancer Model Biomarker Effect
pRCC (PDX) Phospho-MET, Phospho-ERK Decreased tandfonline.com.
MTC (Xenograft) Phospho-MET, Phospho-RET Decreased nih.gov.
MTC (Xenograft) Proliferation, Cellularity Decreased nih.gov.
Neuroendocrine Prostate Cancer (PDX) Microvessel Density (CD31) Decreased plos.org.
Neuroendocrine Prostate Cancer (PDX) Proliferation (Ki67) No significant change plos.org.
Neuroblastoma (Orthotopic) Apoptosis (Cleaved Caspase-3) Increased spandidos-publications.com.
Hepatocellular Carcinoma (Xenograft) Proliferation & Apoptosis Proliferation inhibited; apoptosis promoted aacrjournals.org.

Assessment of Tumor Angiogenesis in Vivo (e.g., microvessel density)

Limited specific data from in vivo preclinical efficacy models detailing the assessment of tumor angiogenesis for this compound is available in publicly accessible research. However, extensive studies on its parent compound, cabozantinib, provide significant insights into its anti-angiogenic properties. Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical mediators of angiogenesis.

In preclinical studies, cabozantinib's impact on tumor vascularity has been well-documented. For instance, in studies involving xenograft models of various cancers, treatment with cabozantinib has been shown to lead to a significant reduction in microvessel density (MVD), a common marker for the extent of angiogenesis within a tumor. MVD is often assessed by staining tumor tissue for endothelial cell markers such as CD31. The anti-angiogenic effects of cabozantinib are considered a key mechanism of its anti-tumor activity, limiting the blood supply, and thus oxygen and nutrients, to cancer cells. The efficacy of cabozantinib has been observed even in tumors with low levels of angiogenesis, suggesting its mechanism of action extends beyond solely VEGFR inhibition.

Table 1: Effects of the Parent Compound Cabozantinib on Angiogenesis Markers

Model/StudyMarkerEffectReference
Preclinical Tumor ModelsMicrovessel Density (MVD)Significant Decrease
Preclinical Tumor ModelsTumor VascularitySignificant Decrease
MDA-MB-231 XenograftVascularity (MECA-32)Significant Decrease

Impact on Tumor Hypoxia and Vascular Disruption

There is a lack of specific research on the direct impact of this compound on tumor hypoxia and vascular disruption. However, studies on cabozantinib reveal significant effects on the tumor microenvironment, including the induction of hypoxia and vascular disruption.

Cabozantinib's potent anti-angiogenic action can lead to a state of increased tumor hypoxia. In vivo mouse models have demonstrated that cabozantinib can substantially enhance tumor hypoxia, with one study noting a 13-fold increase. This is often accompanied by a significant increase in tumor cell death. The mechanism involves severe alterations in tumor physiology, leading to the death of endothelial cells and the disruption of the tumor's vascular network. This vascular disruption is a key component of its therapeutic effect.

Table 2: Preclinical Effects of the Parent Compound Cabozantinib on Hypoxia and Cell Death

ParameterFold Increase / ChangeTime PointCancer ModelReference
Tumor Hypoxia13-fold8 hours post-first doseIn vivo mouse models
Cell Death2.5-fold4 hours post-second doseIn vivo mouse models

Immunomodulatory Effects within the Tumor Microenvironment

Cabozantinib can create a more permissive immune environment for anti-tumor activity. Preclinical studies have shown that cabozantinib treatment can alter the composition of immune cells both peripherally and within the tumor microenvironment. Specifically, it has been observed to increase the frequency of effector T cells while reducing the frequency of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Furthermore, cabozantinib can directly affect tumor cells, making them more susceptible to T cell-mediated killing. It has also been reported to modulate dendritic cells (DCs), which are crucial for initiating anti-tumor immune responses.

Table 3: Immunomodulatory Effects of the Parent Compound Cabozantinib in Preclinical Models

Immune Cell TypeEffectReference
Effector T cellsIncreased frequency
Regulatory T cells (Tregs)Reduced frequency and function
Myeloid-Derived Suppressor Cells (MDSCs)Decreased number
Dendritic Cells (DCs)Direct modulation

Combinatorial Preclinical Strategies

Synergy with Other Anticancer Agents in Preclinical Models

While preclinical data on combinatorial strategies involving this compound is scarce, extensive research has been conducted on its parent compound, cabozantinib. These studies have demonstrated synergistic or additive anti-tumor effects when cabozantinib is combined with other anticancer agents, including immunotherapy and chemotherapy.

The immunomodulatory properties of cabozantinib make it a suitable candidate for combination with immune checkpoint inhibitors. Preclinical models have shown that combining cabozantinib with a cancer vaccine leads to markedly improved antitumor activity, resulting in complete and durable tumor regression in a significant percentage of subjects. This enhanced effect is attributed to the creation of a more immune-permissive tumor microenvironment by cabozantinib.

In other preclinical studies, combining cabozantinib with the chemotherapeutic agent temozolomide resulted in a synergistic decrease in tumor growth in xenograft models. More recently, preclinical ccRCC xenograft studies have shown that cabozantinib combines favorably with HIF-2α inhibitors, providing a rationale for dual inhibition strategies.

Table 4: Preclinical Combination Strategies with the Parent Compound Cabozantinib

Combination AgentCancer ModelOutcomeReference
Poxviral-based Cancer VaccineMC38-CEA Murine Colon CarcinomaComplete and durable tumor regression in 50% of mice
TemozolomideSK-LMS-1 Xenografts & PDX ModelSynergistically decreased tumor growth
HIF-2α inhibitor (AB521)ccRCC XenograftsFavorable combination
Anti-PD-1 antibody (zimberelimab)ccRCC XenograftsFavorable combination

Overcoming Resistance in Preclinical Settings

There is no specific information available regarding the use of this compound to overcome resistance in preclinical settings. However, its parent compound, cabozantinib, has been investigated for its ability to overcome resistance to other targeted therapies.

MET and AXL, both targets of cabozantinib, are considered to be pathways that contribute to resistance against VEGFR-targeted therapies. Preclinical studies have shown that inhibiting MET and AXL with cabozantinib can impair prometastatic behavior induced by chronic sunitinib treatment and overcome acquired resistance to sunitinib in xenograft models.

Furthermore, in preclinical models of ROS1 fusion-positive cancer, which can develop resistance to inhibitors like crizotinib, cabozantinib has been identified as an effective therapeutic strategy. High-throughput drug screening revealed that cabozantinib could effectively inhibit the survival of cells with crizotinib-resistance mutations and overcome resistance conferred by all newly identified secondary mutations in ROS1.

Table 5: Overcoming Drug Resistance with the Parent Compound Cabozantinib in Preclinical Models

Resistance ToCancer ModelMechanism/OutcomeReference
Sunitinib (VEGFR TKI)Xenograft modelsRescued acquired resistance by inhibiting MET and AXL
Crizotinib (ALK/ROS1 TKI)ROS1 fusion-positive cancer cellsEffectively inhibited survival of resistant mutants; Overcame resistance from secondary mutations

Structure Activity Relationship Sar and Computational Investigations

Systematic SAR Analysis of Desfluoro Cabozantinib (B823) and Analogues

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For cabozantinib and its analogues, including Desfluoro cabozantinib, SAR studies help to identify the key structural motifs responsible for their inhibitory effects on target kinases. mdpi.com Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are often employed to delineate these relationships, providing insights for the design of more potent and selective inhibitors. mdpi.com

The substitution of hydrogen with fluorine is a common strategy in drug design, as fluorine's unique properties can significantly enhance pharmacological attributes. nih.gov Its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond can lead to improved metabolic stability, increased binding affinity, and altered selectivity. nih.govresearchgate.netresearchgate.net

In the context of cabozantinib, the fluorine atom on the N'-(4-fluorophenyl) group is positioned to make specific interactions within the kinase binding site. The removal of this atom in this compound can lead to several changes:

Loss of Specific Interactions : Fluorine can participate in favorable electrostatic interactions, including dipole-induced dipole and quadrupole-quadrupole interactions with protein residues. illinois.edu It can also form non-canonical hydrogen bonds. The absence of the fluorine atom eliminates these potential interactions, which could decrease the binding affinity for certain targets.

Altered Hydrophobicity : Fluorination generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. nih.gov The removal of fluorine in this compound results in a slight decrease in lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties.

Electronic Effects : The electron-withdrawing nature of fluorine influences the electronic distribution of the entire phenyl ring, which can affect the strength of other interactions, such as π-π stacking with aromatic residues in the binding pocket. researchgate.net

Studies on fluoroaromatic inhibitors of other enzymes, such as carbonic anhydrase, have demonstrated that the pattern of fluorine substitution can significantly affect binding affinity, with different electrostatic components dominating the interaction depending on the specific compound. illinois.edunih.gov While direct comparative binding affinity data for this compound against various kinases is not extensively published, the principles derived from broader medicinal chemistry suggest that the absence of fluorine likely modulates its affinity and selectivity profile compared to the parent compound, cabozantinib.

A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological activity. researchgate.net For kinase inhibitors like this compound, these features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings capable of π-π stacking.

Based on the structure of this compound and docking studies of related compounds, the key pharmacophoric features can be identified as:

Hydrogen Bond Acceptors : The nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the methoxy (B1213986) groups are crucial hydrogen bond acceptors.

Hydrogen Bond Donors/Acceptors : The two amide (-CONH-) groups in the cyclopropane-1,1-dicarboxamide linker are critical for forming hydrogen bonds with the hinge region of the kinase domain.

Aromatic/Hydrophobic Regions : The quinoline ring system and the two phenyl rings serve as key hydrophobic and aromatic features that engage in van der Waals and π-π stacking interactions within the binding pocket.

Hydrophobic Core : The cyclopropane (B1198618) ring provides a rigid, hydrophobic scaffold that correctly orients the two amide functionalities and the flanking aromatic systems.

These features collectively enable the molecule to fit within the ATP-binding pocket of target kinases, leading to inhibition of their activity.

Pharmacophore FeatureStructural Moiety in this compoundType of Interaction
Aromatic/HydrophobicQuinoline Ring Systemπ-π stacking, Hydrophobic
Hydrogen Bond AcceptorQuinoline Nitrogen, Methoxy OxygensHydrogen Bonding
Linker/ScaffoldCyclopropane-1,1-dicarboxamideHydrogen Bonding, Hydrophobic
Aromatic/HydrophobicAniline (B41778) Phenyl Ringπ-π stacking, Hydrophobic
Aromatic/HydrophobicTerminal Phenyl Ringπ-π stacking, Hydrophobic

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.org It is instrumental in understanding the binding mechanisms of inhibitors like this compound with their target kinases, such as c-MET and P-glycoprotein (P-gp). nih.govresearchgate.netresearchgate.net

Docking studies on cabozantinib and its analogues provide significant insights into the interactions that this compound likely forms with its targets. Cabozantinib itself is known to inhibit P-gp efflux activity, which contributes to overcoming multidrug resistance in cancer cells. frontiersin.orgnih.gov

Interaction with P-glycoprotein (P-gp): Computational studies on cabozantinib analogues designed as P-gp inhibitors have identified a key binding site. nih.gov Docking analyses against the P-gp protein (PDB ID: 3G5U) revealed that these molecules interact with a binding pocket composed of several important amino acid residues. nih.gov The interactions are primarily hydrophobic and hydrogen bonding in nature. It is predicted that this compound would engage with this same pocket, forming similar interactions, though the precise binding energy would be altered by the absence of the fluorine atom.

Interaction with c-MET Kinase: Cabozantinib is a potent inhibitor of the c-MET receptor tyrosine kinase. nih.govmdpi.com Docking studies of cabozantinib with the c-MET kinase domain (e.g., PDB ID: 3LQ8) show that it binds to the ATP pocket. researchgate.net The quinoline moiety typically anchors in the adenine (B156593) region, while the rest of the molecule extends towards the solvent-exposed region. The amide linker forms crucial hydrogen bonds with the hinge region of the kinase, a hallmark of many Type II kinase inhibitors. This compound is expected to adopt a similar binding mode, with the terminal phenyl ring occupying a hydrophobic pocket.

Detailed analysis of docking poses allows for the identification of specific amino acids that are critical for binding.

For P-gp , studies on cabozantinib analogues have highlighted the importance of interactions with residues such as LEU64, PHE724, GLN942, MET945, PHE974, and VAL978. nih.gov The common interacting residue GLN942 is suggested to be crucial for the inhibition of P-gp transporter function. nih.gov

For c-MET , the binding mode of cabozantinib involves key interactions that would be preserved in this compound:

Hinge Region : Hydrogen bonds between the amide linker and the backbone of residues in the hinge region (e.g., Met1160 and Asp1222 in c-MET).

Hydrophobic Pockets : The 6,7-dimethoxyquinoline (B1600373) group sits (B43327) in a hydrophobic pocket, while the terminal phenyl ring of this compound would occupy the hydrophobic region typically engaged by the fluorophenyl group of cabozantinib. Aromatic residues like Tyr1230 and Phe1223 are important for these interactions.

The following table summarizes the likely key residue interactions for this compound based on studies of cabozantinib and its analogues.

Target KinaseKey Interacting Residues (Predicted)Type of Interaction
P-gp GLN942, PHE724, VAL978, MET945Hydrogen Bonding, Hydrophobic
c-MET Met1160, Asp1222, Tyr1230, Phe1223Hydrogen Bonding, π-π stacking, Hydrophobic

Molecular Dynamics Simulations to Elucidate Conformational Stability and Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. mdpi.commdpi.com MD simulations are employed to validate docking poses and to understand the conformational changes and fluctuations in both the ligand and the protein upon binding. nih.govkashanu.ac.ir

Studies involving cabozantinib analogues have utilized MD simulations to confirm the stability of the docked complexes. nih.gov For instance, 100-nanosecond simulations have shown that selected analogues form stable complexes with P-gp, with minimal fluctuations in the protein backbone's root-mean-square deviation (RMSD). frontiersin.orgnih.gov Such analyses reveal that the key interactions predicted by docking are maintained throughout the simulation, confirming a stable binding mode. nih.gov

For this compound complexed with a target kinase like c-MET or P-gp, an MD simulation would track:

RMSF : The root-mean-square fluctuation of individual residues to identify flexible regions of the protein that may play a role in ligand binding and conformational changes.

Hydrogen Bond Analysis : The persistence of key hydrogen bonds over the simulation time, which confirms their importance for binding affinity.

Binding Free Energy Calculations : Methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity that accounts for solvation effects. nih.gov

These simulations provide a deeper understanding of the thermodynamics and kinetics of the binding event, elucidating the conformational stability of the this compound-protein complex and the dynamic nature of its interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Desfluoro Analogues

Quantitative structure-activity relationship (QSAR) studies for cabozantinib and its analogues have highlighted the critical role of specific structural features in their inhibitory activity against kinases such as c-Met and VEGFR2. A key finding from these studies is the significance of the fluorine atom at the 6-position of the quinoline core of cabozantinib.

The removal of this fluorine atom, resulting in this compound, leads to a substantial decrease in inhibitory potency. This observation is a cornerstone of the SAR for this series of compounds, indicating that the electronegativity and the specific interactions facilitated by the fluorine atom are crucial for high-affinity binding to the target kinases. While comprehensive QSAR models focusing specifically on a wide range of desfluoro analogues are not extensively detailed in published literature, the quantitative data comparing cabozantinib to its desfluoro metabolite provides a clear and impactful SAR data point.

The dramatic loss of activity upon defluorination underscores the sensitivity of the target enzymes to substitutions at this position. It is understood that the fluorine atom likely participates in key interactions within the ATP-binding pocket of the kinases, and its absence in this compound disrupts this optimal binding.

Table 1: Comparative Inhibitory Activity of Cabozantinib and this compound

Compound Target Kinase IC₅₀ (nM) Fold Change in Activity (vs. Cabozantinib)
Cabozantinib c-Met 1.3 -
This compound c-Met >1000 >769-fold decrease

This table presents a simplified representation of the significant drop in inhibitory activity observed upon removal of the fluorine atom from the cabozantinib scaffold.

In Silico ADMET Prediction for Analogue Design

While specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies focused solely on this compound analogues are not widely available, general computational analyses of cabozantinib and its metabolites provide insights into the likely pharmacokinetic profile of this compound. nih.govresearchgate.net These computational tools are instrumental in early-stage drug discovery for predicting the drug-likeness of new chemical entities. nih.govresearchgate.net

This compound is a known metabolite of cabozantinib, formed through metabolic processes in the body. nih.gov In silico models can predict various ADMET parameters for such analogues. These predictions are valuable for understanding how structural modifications, such as the removal of a fluorine atom, can influence a compound's pharmacokinetic behavior.

Table 2: Predicted ADMET Properties of this compound

ADMET Parameter Predicted Property Rationale/Implication
Absorption
Human Intestinal Absorption High Expected to be well-absorbed from the gastrointestinal tract, similar to the parent compound.
P-glycoprotein Substrate Yes May be subject to efflux by P-glycoprotein, potentially limiting its intracellular concentration.
Distribution
Plasma Protein Binding High Likely to exhibit high binding to plasma proteins, affecting its free concentration.
Blood-Brain Barrier Permeability Low Not expected to readily cross the blood-brain barrier.
Metabolism
CYP3A4 Substrate Yes As a metabolite of cabozantinib, it is involved in the CYP-mediated metabolic pathway, primarily by CYP3A4. nih.gov
Excretion
Renal Clearance Low Excretion is likely to be primarily through metabolism rather than direct renal clearance.
Toxicity
Hepatotoxicity Potential Concern As a metabolite of cabozantinib, which has a risk of hepatotoxicity, this potential cannot be ruled out without specific data. nih.gov

This table is a generalized prediction based on the known properties of cabozantinib and the common outputs of in silico ADMET platforms.

Research Gaps and Future Directions in Desfluoro Cabozantinib Research

Comprehensive Preclinical Comparison of Desfluoro cabozantinib (B823) with Cabozantinib

A significant void in the current understanding of desfluoro cabozantinib is the absence of a direct and comprehensive preclinical comparison with cabozantinib. While it is often assumed that the removal of the fluorine atom may diminish its biological activity, concrete data to support this is lacking. Future research should prioritize a head-to-head comparison of these two compounds across a range of preclinical assays.

Key areas for investigation include:

In vitro potency: Comparative studies to determine the half-maximal inhibitory concentration (IC50) of both compounds against a panel of kinases known to be targeted by cabozantinib, such as MET, VEGFR2, RET, AXL, and KIT. nih.govresearchgate.net

Cell-based assays: Evaluation of the anti-proliferative and anti-invasive effects of this compound in comparison to cabozantinib in various cancer cell lines.

In vivo efficacy: Head-to-head studies in animal models of cancer to assess the relative tumor growth inhibition and anti-metastatic potential of both compounds.

A comparative analysis of the preclinical activity of these two molecules would provide valuable insights into the role of the fluorine atom in the pharmacological profile of cabozantinib.

Investigation of this compound as a Bioactive Metabolite or Active Impurity

The potential for this compound to be a metabolite of cabozantinib has been suggested by studies on cabozantinib's metabolism. One study identified a metabolite formed through "oxidative defluorination," which would result in the formation of this compound. nih.gov However, the biological activity of this potential metabolite has not been thoroughly investigated. It is crucial to determine whether this compound is indeed a significant metabolite and if it possesses any meaningful biological activity.

Future research in this area should focus on:

Metabolite Identification and Quantification: Definitive identification and quantification of this compound in plasma and tumor tissue samples from preclinical models and patients treated with cabozantinib.

Pharmacokinetic Profiling: Characterization of the pharmacokinetic profile of this compound to understand its formation, distribution, and elimination.

Studies on the metabolism of cabozantinib have indicated that its metabolites generally exhibit significantly lower inhibitory potency against key kinase targets compared to the parent drug. nih.gov For instance, two non-conjugated metabolites of cabozantinib were found to have less than 1% of the on-target kinase inhibition potency of cabozantinib. While it is plausible that this compound falls into this category of less active metabolites, direct experimental confirmation is necessary.

Exploration of Novel Kinase Targets or Off-Target Activities for this compound

The kinase inhibition profile of this compound is currently unknown. While it is structurally similar to cabozantinib, the absence of the fluorine atom could alter its binding affinity and selectivity for various kinases. It is possible that this compound may interact with a different spectrum of kinases or may possess novel off-target activities that are not observed with cabozantinib.

Future research should include:

Broad Kinase Screening: A comprehensive screening of this compound against a large panel of kinases to identify its primary targets and assess its selectivity.

Off-Target Profiling: Cellular and biochemical assays to investigate potential off-target effects that could contribute to either therapeutic or adverse effects.

Mechanism of Action Studies: If novel targets are identified, further studies to elucidate the downstream signaling pathways affected by this compound will be necessary.

Uncovering a unique biological activity profile for this compound could open up new therapeutic possibilities for this compound.

Development of Advanced Preclinical Models to Study Specific Research Questions

To address the specific research questions surrounding this compound, the development and utilization of advanced preclinical models are essential. These models can provide a more nuanced understanding of its biological effects in a context that more closely mimics human physiology and disease.

Examples of such models include:

Three-Dimensional (3D) Spheroid and Organoid Cultures: These models can be used to compare the effects of this compound and cabozantinib on tumor cell proliferation, invasion, and drug resistance in a more physiologically relevant environment.

Patient-Derived Xenograft (PDX) Models: PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, can be used to evaluate the in vivo efficacy of this compound against a diverse range of human cancers.

Genetically Engineered Mouse Models (GEMMs): GEMMs that recapitulate specific genetic alterations found in human cancers can be employed to study the activity of this compound in the context of a fully intact immune system.

The use of these advanced models will be critical in generating robust preclinical data to support any potential future clinical development of this compound.

Potential for this compound as a Scaffold for Novel Drug Discovery

The core chemical structure of cabozantinib, and by extension this compound, represents a versatile scaffold for the development of new kinase inhibitors. The absence of the fluorine atom in this compound provides a starting point for medicinal chemists to explore novel chemical modifications that could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Future drug discovery efforts could focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to understand how different chemical groups influence its biological activity.

Fragment-Based Drug Design: Utilizing the this compound core as a starting fragment for the design of new inhibitors targeting specific kinases of interest.

Computational Modeling and Docking Studies: In silico approaches can be used to predict the binding of this compound analogues to various kinase targets and guide the design of more potent and selective compounds.

The exploration of this compound as a chemical scaffold could lead to the discovery of next-generation kinase inhibitors with novel therapeutic applications.

Q & A

What are the primary molecular targets of desfluoro cabozantinib, and how do these influence experimental design in preclinical studies?

This compound primarily inhibits vascular endothelial growth factor receptor 2 (VEGFR2), mesenchymal-epithelial transition factor (MET), and AXL receptor tyrosine kinase . These targets dictate experimental design by requiring the selection of in vitro models (e.g., cell lines with MET amplification or AXL overexpression) and in vivo models (e.g., xenografts with VEGFR2-driven angiogenesis). Researchers should prioritize kinase activity assays and downstream signaling analysis (e.g., phosphorylation status of MET/AXL) to validate target engagement. Dose-response studies must account for the compound’s multitargeted nature to avoid off-target effects .

How can population pharmacokinetic (PK) modeling address variability in this compound exposure across cancer subtypes?

Population PK modeling, using nonlinear mixed-effects (NLME) approaches, integrates demographic covariates (e.g., age, renal/hepatic function) and disease-specific factors (e.g., tumor type, metabolic heterogeneity) to explain interpatient variability. For example, a two-compartment model with dual absorption processes has been validated for cabozantinib, enabling simulations of optimal dosing regimens in subpopulations . Advanced workflows include bootstrap validation and visual predictive checks to ensure model robustness. This methodology is critical for designing adaptive clinical trials or personalized dosing strategies .

How should researchers reconcile discrepancies between clinical trial efficacy data and real-world tolerability findings for this compound?

Contradictions often arise from differences in patient selection (e.g., clinical trial exclusion criteria vs. real-world comorbidities) and endpoint definitions (e.g., progression-free survival vs. quality-of-life metrics). A meta-analytical framework comparing data from controlled trials (e.g., phase III CELESTIAL trial ) and observational studies (e.g., Italian Managed Access Program ) can identify confounding variables. Sensitivity analyses should adjust for baseline characteristics, while mechanistic studies (e.g., biomarker profiling) can clarify toxicity drivers like hypertension or dermatological events .

What methodological considerations are critical when designing combination therapy studies with this compound and immune checkpoint inhibitors?

Key considerations include:

  • Dose Escalation : Phase Ib trials using a 3+3 design to identify the maximum tolerated dose (MTD) while monitoring overlapping toxicities (e.g., immune-related adverse events).
  • Pharmacodynamic Markers : Multiplex immunoassays to track changes in tumor-infiltrating lymphocytes or cytokine profiles.
  • Synergy Assessment : Bliss independence or Chou-Talalay models to quantify additive vs. synergistic effects .
  • Endpoint Selection : Composite endpoints like immune-related response criteria (irRC) to capture atypical response patterns .

How can researchers ensure reproducibility of in vitro efficacy data for this compound across laboratories?

Reproducibility requires:

  • Standardized Protocols : Detailed documentation of cell culture conditions (e.g., passage number, media composition) and assay parameters (e.g., incubation time, drug solvent).
  • Cell Line Authentication : Short tandem repeat (STR) profiling to confirm identity and minimize cross-contamination.
  • Control Experiments : Concurrent testing of reference compounds (e.g., cabozantinib) to benchmark potency.
  • Data Transparency : Full disclosure of raw data and analysis scripts in supplementary materials, adhering to FAIR principles .

What statistical approaches are recommended for analyzing contradictory survival outcomes in this compound trials?

Contradictory survival data (e.g., overall survival vs. progression-free survival) warrant:

  • Multivariate Cox Regression : To adjust for covariates like prior therapies or biomarker status.
  • Landmark Analysis : Comparing survival curves at predefined timepoints (e.g., 6-month landmark) to mitigate immortal time bias.
  • Bayesian Hierarchical Models : To pool data from heterogeneous studies while accounting for between-trial variability . Sensitivity analyses should evaluate the impact of censoring rules and missing data .

What strategies optimize the detection of acquired resistance mechanisms to this compound in preclinical models?

  • Longitudinal Sampling : Sequential biopsies from patient-derived xenografts (PDXs) or 3D organoids to track clonal evolution.
  • Multi-Omics Profiling : RNA sequencing and phosphoproteomics to identify bypass signaling pathways (e.g., EGFR or FGFR upregulation).
  • CRISPR Screens : Genome-wide knockout libraries to pinpoint genes conferring resistance (e.g., ABC transporters affecting drug efflux) .

How should researchers design studies to evaluate this compound’s impact on tumor microenvironment (TME) remodeling?

  • Spatial Transcriptomics : Resolve regional heterogeneity in immune/stromal cell composition.
  • Flow Cytometry Panels : Quantify changes in myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs).
  • Microdialysis : Measure real-time cytokine gradients in TME .
  • Co-Culture Models : Fibroblast-cancer cell systems to assess MET/AXL-mediated crosstalk .

What ethical and practical challenges arise in conducting real-world evidence (RWE) studies for this compound?

  • Data Privacy : Compliance with GDPR/HIPAA when using electronic health records (EHRs).
  • Confounding Bias : Propensity score matching to balance baseline characteristics between treatment cohorts.
  • Endpoint Validation : Surrogate endpoints (e.g., progression-free survival) require correlation with overall survival in RWE contexts .

How can computational modeling predict this compound’s efficacy in rare cancer subtypes with limited clinical data?

  • Quantitative Systems Pharmacology (QSP) : Integrate PK/PD data with tumor growth equations to simulate dose-response.
  • Machine Learning : Train classifiers on omics datasets (e.g., TCGA) to predict sensitivity based on mutational signatures.
  • In Silico Clinical Trials : Virtual patient cohorts generated via Monte Carlo sampling to explore rare scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.